molecular formula C10H10N4O2 B8454383 methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate

methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate

Cat. No.: B8454383
M. Wt: 218.21 g/mol
InChI Key: NUZZXNSRIHUVIS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-7-3-4-8(14-11-5-6-12-14)9(13-7)10(15)16-2/h3-6H,1-2H3

InChI Key

NUZZXNSRIHUVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMF (1.5 ml) was added to a mixture of methyl 3-iodo-6-methyl-2-pyridinecarboxylate D36 (100 mg), 1H-1,2,3-triazole (49.9 mg, 0.722 mmol), (1R,2R)—N,N′-dimethyl-1,2-cyclohexanediamine (10.27 mg, 0.072 mmol), CuI (3.44 mg, 0.018 mmol) and Cs2CO3 carbonate (235 mg, 0.722 mmol) in a microwave vial. The mixture was degassed via three vacuum/nitrogen cycles then irradiated in a single mode microwave reactor to 120° C. for 20 minutes. The mixture was irradiated in a single mode microwave reactor to 120° C. for a further 40 minutes. The reaction mixture was cooled and filtered washing the solids with EtOAc. The solids were dissolved in pH=3 buffer solution (5 ml); UPLC check of this aqueous solution showed it contained a considerable quantity of 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylic acid. The aqueous phase was extracted repeatedly with DCM; the combined DCM extracts were diluted with MeOH (50 ml) and treated with TMS-diazomethane. The volatiles were evaporated to give a yellow residue that was purified by flash chromatography on silica gel (Biotage, SNAP 10 g column, 10%-50% EtOAc/Cy) to give the title compound D39 (38 mg) as a white solid. UPLC (Basic QC_POS—50-800): rt=0.57 minutes, peak observed: 219 (M+1). C10H10N4O2 requires 218. 1H NMR (400 MHz, CDCl3) δ ppm 8.20 (d, 1 H), 7.87 (s, 2 H), 7.44 (d, 1 H), 3.94 (s, 3 H), 2.71 (s, 3 H).
Quantity
49.9 mg
Type
reactant
Reaction Step One
Quantity
10.27 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3 carbonate
Quantity
235 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
3.44 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five

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